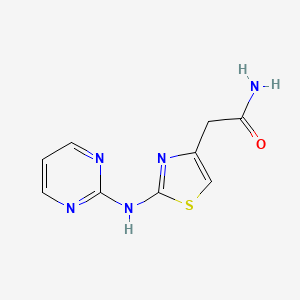

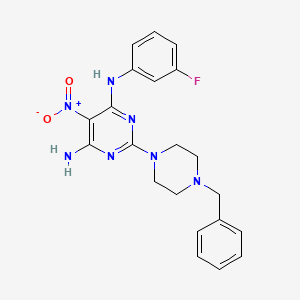

![molecular formula C16H15N3O3S B2434050 7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903338-38-5](/img/structure/B2434050.png)

7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The reactions are usually carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic activation . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Molecular Structure Analysis

The structure of thiazolopyrimidine derivatives is determined by one- and two-dimensional NMR and IR spectroscopy . The functional activity profile of the compounds within this structural class depends mainly on the substitution pattern of the pyrazole ring .Scientific Research Applications

Synthesis and Structural Analysis

Research on thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to 7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has primarily focused on their synthesis and structural properties. For example, Ukrainets, Grinevich, and Alekseeva (2017) developed a method for preparing and analyzing the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, which is structurally related to the compound . This research is of interest for creating new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine that are hydrogenated in the thiazole part of the molecule (Ukrainets, Grinevich, & Alekseeva, 2017).

Antimicrobial and Anti-inflammatory Activities

Compounds with structural similarities to this compound have been synthesized and evaluated for their biological activities. For instance, Gein et al. (2015) synthesized N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and found that some of these compounds exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015). Similarly, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Properties

IUPAC Name |

7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-14(21)12(15(22)19(10)16)13(20)17-8-7-11-5-3-2-4-6-11/h2-6,9,21H,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFKSCXFNVIQTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

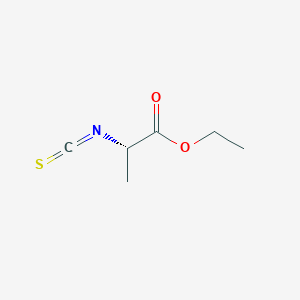

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2433967.png)

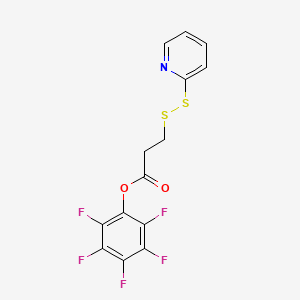

![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)

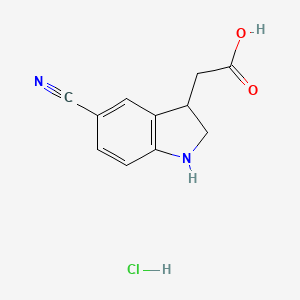

![1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B2433977.png)

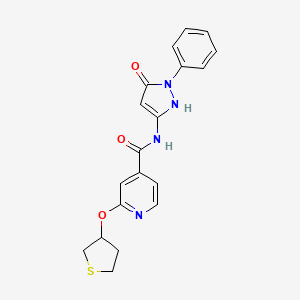

![1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2433978.png)

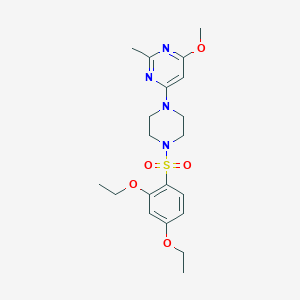

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2433980.png)

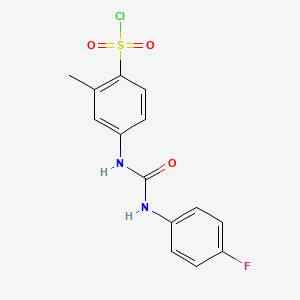

![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)